4-(3-Carboxaldehydebenzyl)thiomorpholine
Overview
Description
4-(3-Carboxaldehydebenzyl)thiomorpholine is a complex organic compound characterized by its unique structure, which includes a thiomorpholine ring and a 3-carboxaldehydebenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Carboxaldehydebenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 3-carboxaldehydebenzyl chloride under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Carboxaldehydebenzyl)thiomorpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis.
Biology: The compound has been studied for its biological activity, including its potential as a ligand for certain receptors.
Medicine: Research has investigated its use in drug development, particularly in the design of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(3-Carboxaldehydebenzyl)thiomorpholine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
4-(3-Carboxaldehydebenzyl)thiomorpholine is unique due to its specific structural features. Similar compounds include 4-(3-carboxybenzyl)thiomorpholine and 4-(3-carboxaldehydebenzyl)morpholine. While these compounds share similarities in their core structures, the presence of the thiomorpholine ring in this compound distinguishes it from its counterparts.
Properties
IUPAC Name |
3-(thiomorpholin-4-ylmethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-10-12-3-1-2-11(8-12)9-13-4-6-15-7-5-13/h1-3,8,10H,4-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIRBKPGMZDOEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264800 | |
Record name | Benzaldehyde, 3-(4-thiomorpholinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443327-68-1 | |
Record name | Benzaldehyde, 3-(4-thiomorpholinylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443327-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-(4-thiomorpholinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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